Cas no 206059-96-3 (PI(18:0/20:4(5Z,8Z,11Z,14Z)))

PI(18:0/20:4(5Z,8Z,11Z,14Z)) structure
Nome del prodotto:PI(18:0/20:4(5Z,8Z,11Z,14Z))
PI(18:0/20:4(5Z,8Z,11Z,14Z)) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphatidylinositol(18:0/20:4n6)
- 1-octadecanoyl-2-(5Z,8Z,11Z,14Z-icosatetraenoyl)-sn-glycero-3-phospho-1D-myo-inositol
- 18:0/20:4-PI
- Phosphatidylinositol(18:0/20:4)
- PI(18:0/20:4)
- PI(18:0/20:4w6)
- DTXSID001335919
- 18:0/20:4-phosphatidylinositol
- 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol)
- 1-stearoyl-2-[(5Z,8Z,11Z,14Z-icosatetraenoyl)]-sn-glycero-3-phospho-1D-myo-inositol
- Phosphatidylinositol(18:0/20:4w6)
- PI(18:0/20:4n6)
- PIno(18:0/20:4w6)
- CHEBI:84153
- PIno(18:0/20:4n6)
- Q27157513
- 1-octadecanoyl-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]-sn-glycero-3-phospho-1D-myo-inositol
- 1-stearoyl-2-(5Z,8Z,11Z,14Z-icosatetraenoyl)-sn-glycero-3-phospho-1D-myo-inositol
- 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1D-myo-inositol
- (2R)-1-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-3-(octadecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- PIno(18:0/20:4)
- 206059-96-3
- PI(18:0/20:4(5Z,8Z,11Z,14Z))
-
- Inchi: 1S/C47H83O13P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)59-39(38-58-61(55,56)60-47-45(53)43(51)42(50)44(52)46(47)54)37-57-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42-47,50-54H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,55,56)/b13-11-,19-17-,24-22-,30-28-/t39-,42?,43-,44+,45-,46-,47?/m1/s1
- Chiave InChI: KRTOMQDUKGRFDJ-ZWTKVEACSA-N
- Sorrisi: P(=O)(O)(OC[C@@H](COC(CCCCCCCCCCCCCCCCC)=O)OC(CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)=O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O
Proprietà calcolate
- Massa esatta: 886.55712970g/mol
- Massa monoisotopica: 886.55712970g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 61
- Conta legami ruotabili: 40
- Complessità: 1250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 4
- Conto stereocenter di bond non definito: 0
- XLogP3: 10.5
- Superficie polare topologica: 210Ų
PI(18:0/20:4(5Z,8Z,11Z,14Z)) Letteratura correlata
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
206059-96-3 (PI(18:0/20:4(5Z,8Z,11Z,14Z))) Prodotti correlati
- 1257833-99-0(3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole)
- 2097955-52-5(2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one)
- 1507620-11-2(1-4-hydroxy-5-methyl-2-(propan-2-yl)phenyl-2,2-dimethylpropan-1-one)
- 2580232-23-9(Tert-butyl 3-(azetidin-3-yl)-2-fluoropropanoate)
- 14208-08-3(1-4-(pyridin-1-ium-1-yl)butylpyridin-1-ium dibromide)
- 847171-29-3(2-Chloro-5-3,4-dihydro-2(1H)-isoquinolinylsulfonylaniline)
- 1890913-90-2(1-4-(pyrrolidin-1-yl)phenylcyclopropane-1-carbaldehyde)
- 959466-51-4(2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde)
- 1891805-37-0(8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid)
- 1179831-49-2(tert-butyl 2-{2-(morpholin-4-yl)ethylamino}acetate)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
